Compound Description: Itraconazole is a well-known antifungal medication used to treat various fungal infections. []
Relevance: While Itraconazole has a significantly more complex structure than 1-{4-[4-(2-Bromobenzyl)-1-piperazinyl]phenyl}ethanone, both share a core phenylpiperazine moiety. This structural similarity suggests potential exploration of related compounds for antifungal activity.
4-(4-(4-(4-((2-(2,4-Difluorophenyl)-2-(1H-azolilmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-1-piperazinyl)phenyl)triazolones and imidazolones
Compound Description: This group of compounds exhibits antifungal properties. The general structure includes variations where Q is CH or N, influencing whether the compound is a triazolone or an imidazolone. R1 and R2 introduce further structural diversity with options like cycloalkyl or halogenated alkyl groups. []
Relevance: The compounds within this group share a phenylpiperazine unit with 1-{4-[4-(2-Bromobenzyl)-1-piperazinyl]phenyl}ethanone. The presence of a dioxolane ring and variations in the azole ring (triazole or imidazole) in these compounds, compared to the simpler structure of 1-{4-[4-(2-Bromobenzyl)-1-piperazinyl]phenyl}ethanone, highlight potential areas for structural modification and exploration of antifungal activity.
Compound Description: [(11)C]Preladenant is a radiolabeled compound developed for Positron Emission Tomography (PET) imaging of adenosine A2A receptors (A2ARs) in the brain. []
Relevance: Both [(11)C]Preladenant and 1-{4-[4-(2-Bromobenzyl)-1-piperazinyl]phenyl}ethanone belong to a broader class of compounds containing a phenylpiperazine core. This structural feature suggests that modifications to the 1-{4-[4-(2-Bromobenzyl)-1-piperazinyl]phenyl}ethanone scaffold could potentially lead to compounds with affinity for adenosine receptors.
Compound Description: This series of compounds was designed as potential antimicrobial agents, specifically targeting the bacterial enzyme topoisomerase II DNA gyrase. The structures incorporate various substituents on the phenyl and ethyl groups attached to the piperazine ring, allowing for the exploration of structure-activity relationships. []
Compound Description: SCH66712 acts as a mechanism-based inactivator of cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, which are crucial for drug metabolism in the liver. [, ] This inactivation occurs through protein adduction, where a metabolite of SCH66712 covalently binds to the enzyme, leading to its irreversible inhibition. []
Relevance: While SCH66712 and 1-{4-[4-(2-Bromobenzyl)-1-piperazinyl]phenyl}ethanone have distinct core structures, both incorporate a piperazine ring. SCH66712's interaction with CYP enzymes, especially via a metabolite, highlights the potential for metabolic activation of compounds containing similar structural motifs. ,
Compound Description: XB513 is a unique compound designed to act as both a calcium agonist and an α1-adrenergic receptor antagonist. This dual activity makes it a potential therapeutic agent for congestive heart failure, as it can simultaneously improve cardiac output and reduce vasoconstriction. []
Relevance: The structural similarity between XB513 and 1-{4-[4-(2-Bromobenzyl)-1-piperazinyl]phenyl}ethanone lies in the presence of a phenylpiperazine unit. This shared feature suggests that exploring modifications to the main compound could lead to derivatives with cardiovascular effects, particularly by targeting calcium channels or adrenergic receptors.
Compound Description: NAPMA exhibits inhibitory effects on osteoclast differentiation, cells responsible for bone resorption. It achieves this by downregulating the expression of key genes involved in osteoclast formation and function. This makes NAPMA a potential therapeutic candidate for treating osteoporosis and other bone diseases associated with excessive bone loss. []
Compound Description: PPOAC‐Bz demonstrates a potent inhibitory effect on osteoclastogenesis, the process of osteoclast formation. This inhibition translates to the suppression of bone resorption activity, both in vitro and in vivo, making PPOAC‐Bz a promising candidate for developing treatments for bone diseases associated with excessive bone resorption, such as osteoporosis. []
Relevance: Both PPOAC‐Bz and 1-{4-[4-(2-Bromobenzyl)-1-piperazinyl]phenyl}ethanone share a central piperazinylphenyl structure. The presence of a benzoyl group attached to the piperazine ring in PPOAC‐Bz, in contrast to the 2-bromobenzyl group in the main compound, underscores the importance of this region for biological activity. These findings suggest that modifications to the benzyl substituent in 1-{4-[4-(2-Bromobenzyl)-1-piperazinyl]phenyl}ethanone could lead to compounds with enhanced antiresorptive properties for treating bone-related disorders.
Compound Description: PPOA-N-Ac-2-Cl acts as an effective inhibitor of osteoclast differentiation, a critical process in bone resorption. This inhibition is attributed to its ability to suppress the expression of various genes crucial for osteoclast formation and function, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5). As a result, PPOA-N-Ac-2-Cl significantly reduces bone resorption activity and disrupts the formation of F-actin rings, essential for osteoclast attachment to bone surfaces. These findings highlight the potential of PPOA-N-Ac-2-Cl as a therapeutic agent for treating bone diseases characterized by excessive bone resorption, such as osteoporosis. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.